molecular formula C5H7Br B027166 1-Bromo-2-ethenylcyclopropane CAS No. 19879-92-6

1-Bromo-2-ethenylcyclopropane

Cat. No. B027166
CAS RN: 19879-92-6
M. Wt: 147.01 g/mol
InChI Key: ANHOWYMDRHBUGX-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenylcyclopropane, also known as bromoallylcyclopropane, is a cyclopropane-containing compound that has gained significant interest in the field of organic synthesis due to its unique reactivity and ability to undergo various chemical transformations. Additionally, future directions for research in this area will be discussed.

Mechanism Of Action

The mechanism of action of 1-bromo-2-ethenylcyclopropane involves the activation of the cyclopropane ring, which undergoes ring-opening reactions to form reactive intermediates. These intermediates can then undergo further reactions to form a variety of products, depending on the reaction conditions and the nature of the other reactants.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-bromo-2-ethenylcyclopropane, as it is primarily used in organic synthesis. However, studies have shown that it can be toxic to cells at high concentrations, indicating that caution should be exercised when handling this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 1-bromo-2-ethenylcyclopropane in lab experiments is its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of complex molecules. Additionally, it can be synthesized in high yield using relatively simple reaction conditions.
However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic to cells at high concentrations, and its reactivity can make it difficult to control the outcome of reactions. Additionally, it can be challenging to handle due to its high reactivity and potential for explosive decomposition.

Future Directions

There are several future directions for research in the area of 1-bromo-2-ethenylcyclopropane. One area of interest is the development of new synthetic methods for the production of this compound, as well as its derivatives. Additionally, further studies on its reactivity and mechanism of action could lead to the development of new synthetic strategies and the discovery of new molecules with useful properties. Finally, research on the toxicity and safety of this compound could help to ensure that it can be used safely in lab experiments.

Synthesis Methods

The synthesis of 1-bromo-2-ethenylcyclopropane involves the reaction of 1,2-dibromocyclopropane with allyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product with high yield.

Scientific Research Applications

1-Bromo-2-ethenylcyclopropane has been widely used in organic synthesis as a versatile building block for the synthesis of various molecules, including natural products and pharmaceuticals. It can undergo various chemical transformations, such as cross-coupling reactions, cycloadditions, and ring-opening reactions, making it a valuable tool for the synthesis of complex molecules.

properties

CAS RN

19879-92-6

Product Name

1-Bromo-2-ethenylcyclopropane

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-2-ethenylcyclopropane

InChI

InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2,4-5H,1,3H2

InChI Key

ANHOWYMDRHBUGX-UHFFFAOYSA-N

SMILES

C=CC1CC1Br

Canonical SMILES

C=CC1CC1Br

synonyms

Cyclopropane, 1-bromo-2-ethenyl- (9CI)

Origin of Product

United States

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